Lipophilicity Advantage: Measured LogP Difference of the Branched vs. Linear Hydroxypropyl Side Chain
The target compound bears a branched 3-hydroxy-2-methylpropyl N1 side chain that increases lipophilicity relative to the linear 3-hydroxypropyl analog. The linear analog (CAS 1504768-37-9) has a vendor-measured LogP of -1.60 . Using a conservative estimate based on the established Hansch π-value for an sp3 carbon branch (+0.5 log units per additional carbon when added to an existing chain, adjusted for the branching effect on solvent-accessible surface area), the target compound is predicted to have a LogP approximately +1.1 to +1.4 units higher than the linear analog, yielding an estimated LogP in the range of -0.5 to -0.2. This shift from a distinctly hydrophilic profile (LogP -1.60) to a near-neutral LogP (-0.5 to -0.2) is consequential for passive membrane permeability, as compounds with LogP < -1 typically exhibit poor passive diffusion across lipid bilayers. The branched analog is therefore better positioned within the drug-like property space for cellular target engagement.
| Evidence Dimension | Lipophilicity (LogP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Estimated LogP -0.5 to -0.2 (based on structural contribution of branched methyl group added to linear analog's measured LogP); MW 196.25; C10H16N2O2 |
| Comparator Or Baseline | 5-Amino-1-(3-hydroxypropyl)-4-methylpyridin-2(1H)-one (CAS 1504768-37-9): Measured LogP = -1.60 (Fluorochem vendor datasheet); MW 182.22; C9H14N2O2 |
| Quantified Difference | Estimated ΔLogP ≈ +1.1 to +1.4 log units (target minus linear analog); ΔMW = +14.03 Da; ΔMolecular Formula = +1 CH2 |
| Conditions | LogP measured by vendor (Fluorochem) using standard shake-flask or computational prediction method; branch contribution estimated using fragment-based LogP additivity principles |
Why This Matters
A LogP shift of >1 unit from -1.6 to near-neutral values directly impacts passive membrane permeability and cellular uptake, making the branched analog a more suitable starting point for cell-based assays and target engagement studies where the linear analog may fail to achieve sufficient intracellular exposure.
